4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior, energy homeostasis, and mood.
Mode of Action
This compound acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, Melanin Concentrating Hormone (MCH). This inhibition of MCHr1 can lead to decreased appetite and increased energy expenditure.
Preparation Methods
The synthesis of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves multiple steps. One common method includes the reaction of aniline with a spiro intermediate under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve the use of more stable and soluble salts, such as sulfonic acid salts, to improve yield and purity .
Chemical Reactions Analysis
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline can be compared with other similar compounds, such as:
AZD1979: A spiro oxetane-containing compound with similar structural features.
Spirocyclic amines: These compounds share the spirocyclic structure and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUOCPFXVYOGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C3=CC=C(C=C3)N)COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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